molecular formula C17H19FN4O2 B265400 Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

货号 B265400
分子量: 330.36 g/mol
InChI 键: UOBGZXKSHQNAJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

科学研究应用

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticonvulsant, anxiolytic, and sedative properties. It has also been reported to possess potent analgesic and anti-inflammatory activities. Additionally, Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders such as epilepsy, anxiety, and depression.

作用机制

The exact mechanism of action of Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is thought to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the brain and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been reported to produce a range of biochemical and physiological effects. It has been found to induce muscle relaxation, reduce anxiety, and produce sedation. Additionally, it has been shown to possess potent anticonvulsant and analgesic properties. However, the compound also exhibits some limitations in terms of its side effects and toxicity, which need to be addressed before it can be considered for clinical use.

实验室实验的优点和局限性

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits good solubility in various organic solvents, which makes it suitable for use in various assays and experiments. However, the compound also exhibits some limitations, such as its low stability and potential toxicity, which need to be taken into account when designing experiments.

未来方向

There are several future directions for the research on Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of more potent and selective analogs of the compound that exhibit fewer side effects and toxicity. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential applications in other fields such as biochemistry and pharmacology need to be explored further.

合成方法

The synthesis of Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with propylamine to form 3-fluorophenylpropylamine. This intermediate is then reacted with ethyl acetoacetate to form ethyl 7-(3-fluorophenyl)-5-propyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Finally, the benzodiazepinone is reacted with hydrazine hydrate to form Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

属性

产品名称

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

分子式

C17H19FN4O2

分子量

330.36 g/mol

IUPAC 名称

ethyl 7-(3-fluorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O2/c1-3-6-13-14(16(23)24-4-2)15(11-7-5-8-12(18)9-11)22-17(21-13)19-10-20-22/h5,7-10,15H,3-4,6H2,1-2H3,(H,19,20,21)

InChI 键

UOBGZXKSHQNAJR-UHFFFAOYSA-N

手性 SMILES

CCCC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)OCC

SMILES

CCCC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)OCC

规范 SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。